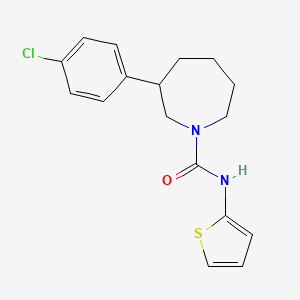

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Description

3-(4-Chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a seven-membered azepane derivative functionalized with a 4-chlorophenyl group at the 3-position and a thiophen-2-yl carboxamide moiety. Azepanes, as saturated heterocycles, offer conformational flexibility, which can influence binding interactions in pharmacological contexts.

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-thiophen-2-ylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPXEDKLIHRBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

Attachment of the thiophen-2-yl group: This can be done through coupling reactions such as Suzuki or Stille coupling.

Formation of the carboxamide group: This step involves the reaction of the amine group with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide ()

- Core structure : Azepane (7-membered ring).

- Substituents : 4-Chlorophenyl at position 2 and 4-methylphenyl carboxamide.

- Key differences : The target compound has a thiophen-2-yl carboxamide and a 3-position chlorophenyl group, whereas this analog features a 4-methylphenyl group and substitution at position 2. Steric and electronic effects may diverge due to substituent positioning and aromatic group variations .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Core structure : Piperazine (6-membered ring) in a chair conformation.

- Substituents : 4-Chlorophenyl carboxamide and ethyl group at position 4.

- Key differences : The smaller piperazine ring reduces conformational flexibility compared to azepane. Bond lengths and angles in piperazine derivatives are well-documented, but azepanes may exhibit distinct torsional parameters due to ring size .

3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)thiophene-2-carboxamide ()

- Core structure : Thiophene with sulfonyl and carboxamide groups.

- Substituents : Dual 4-chlorophenyl groups (one via sulfonyl).

- Key differences : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s carboxamide. This may alter solubility and receptor binding profiles .

Electronic and Steric Effects

- Thiophen-2-yl vs.

- 4-Methylphenyl vs. Thiophen-2-yl () : The methyl group offers steric bulk without aromatic conjugation, whereas thiophene’s planar structure may enhance π-π stacking interactions.

Conformational Analysis

- Azepane vs. Piperazine () : The seven-membered azepane ring likely adopts a boat or twist-chair conformation, enabling greater flexibility than the rigid chair conformation of piperazine. This flexibility could improve binding to dynamic protein pockets.

Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Heterocyclic Substituent Impact

Research Findings

- Ring Flexibility : Azepane’s conformational adaptability (vs. piperazine) could favor interactions with flexible binding sites, though this remains speculative without activity data .

- Electron Effects : Thiophene’s electron-rich nature may support stronger aromatic interactions than methylphenyl or sulfonyl groups, as inferred from structural analogs .

Biological Activity

3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a compound characterized by a unique seven-membered azepane ring, which is substituted with a 4-chlorophenyl group and a thiophen-2-yl moiety. This structural configuration suggests potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula for this compound includes carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The presence of the carboxamide functional group allows for various chemical reactions, which can be exploited to synthesize derivatives with enhanced biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells .

Case Study:

In a study assessing the cytotoxic effects of various compounds on MCF-7 cells, it was found that certain derivatives demonstrated potent antiproliferative effects without inducing apoptosis. This suggests that these compounds could be further explored for their therapeutic potential in breast cancer treatment .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit inflammatory pathways effectively. For example, some derivatives demonstrated significant inhibition of inflammatory cytokines such as TNF-α and exhibited good safety profiles in gastrointestinal studies .

Molecular docking studies have been employed to elucidate the interaction of this compound with specific biological targets. These studies indicate that the compound's unique structure allows it to bind effectively with proteins involved in disease pathways, thereby influencing their activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics and activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant against MCF-7 | Moderate | Binds to specific protein targets |

| 4-thiadiazole derivatives | High | High | Inhibits tumor growth |

| Pyrazole derivatives | Moderate | High | Inhibits inflammatory cytokines |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and acylation reactions. These synthetic pathways allow for modifications that may enhance biological activity or alter physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.